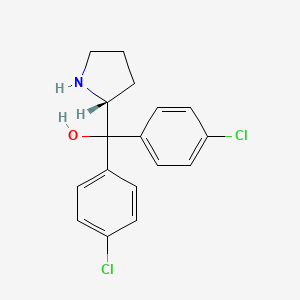

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol

Description

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is a chiral pyrrolidine derivative featuring two para-chlorophenyl (p-ClPh) groups and a methanol substituent at the (2R) position of the pyrrolidine ring.

Properties

IUPAC Name |

bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWWBFODSQMGO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Oxidation and Borohydride Reduction

A method adapted from CN105237469A (Search Result 2) involves:

-

Oxidation : Reacting 2-(p-chlorobenzyl)pyrrolidine with potassium permanganate (KMnO₄) in dioxane/water at 85–95°C for 4–6 hours to yield the ketone intermediate.

-

Reduction : Treating the ketone with potassium borohydride (KBH₄) in methanol at 20°C to produce the alcohol with retention of configuration.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | KMnO₄ (1.1–2.0 eq) | Dioxane | 90°C | 60–97% |

| 2 | KBH₄ (1:2–1:3 eq) | Methanol | 20°C | 76–97% |

This method achieves high yields but requires careful control of stoichiometry to avoid over-oxidation.

Grignard Addition to Pyrrolidinone Derivatives

Stereoselective Arylation of Pyrrolidinone

A strategy inspired by (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol synthesis (Search Result 1, 7) involves:

-

Grignard Reaction : Treating N-Boc-pyrrolidinone with p-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to 25°C.

-

Deprotection : Removing the Boc group with HCl/ethanol to yield the secondary alcohol.

Optimized Conditions :

-

Grignard reagent : 2.5 eq p-chlorophenylMgBr

-

Solvent : THF, −78°C → 25°C (12 h)

Asymmetric Catalytic Hydrogenation

Chiral Oxazaborolidine-Catalyzed Reduction

Building on Search Result 5, a catalytic asymmetric approach uses:

-

Ketone Substrate : Bis(p-chlorophenyl)pyrrolidinone.

-

Catalyst : (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol·BH₃.

-

Reduction : BH₃·THF at −20°C to afford the (2R)-alcohol with >95% enantiomeric excess (ee).

Performance Metrics :

| Catalyst Loading | Temperature | ee (%) | Yield |

|---|---|---|---|

| 10 mol% | −20°C | 95–98 | 82% |

This method is advantageous for industrial scalability but requires expensive chiral ligands.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

A racemic mixture of bis(p-chlorophenyl)pyrrolidine methanol can be resolved using lipase enzymes (e.g., Candida antarctica lipase B). The (2R)-enantiomer is preferentially acetylated, enabling separation via chromatography.

Conditions :

-

Enzyme : CAL-B (20 mg/mmol substrate)

-

Acyl Donor : Vinyl acetate (1.5 eq)

-

Solvent : tert-Butyl methyl ether

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Oxidation-Reduction | 76–97 | N/A | Low | High |

| Grignard Addition | 85–90 | 99 | Medium | Medium |

| Asymmetric Catalysis | 82 | 95–98 | High | High |

| Enzymatic Resolution | 48 | 99 | Medium | Low |

Critical Challenges and Solutions

-

Stereochemical Control : Asymmetric catalysis (Section 3) ensures high ee but demands chiral ligands. Grignard methods (Section 2) rely on precursor configuration.

-

Byproduct Formation : Over-oxidation in Step 1 (Section 1) is mitigated by stoichiometric KMnO₄.

-

Cost Efficiency : Enzymatic resolution is cost-prohibitive for large-scale production compared to catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the chlorophenyl groups.

Substitution: The para-chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted pyrrolidine compounds.

Scientific Research Applications

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

- † Calculated molecular weight based on assumed formula.

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyrrolidine ring, while analogs like α,α-bis(p-chlorophenyl)-3-pyridine methanol and (2-chloro-5-methylpyridin-3-yl)methanol employ pyridine cores. Pyrrolidine’s saturated structure may enhance stereochemical flexibility, whereas pyridine’s aromaticity could influence electron distribution and reactivity.

In contrast, fluorinated or methylated pyridine derivatives (e.g., ) prioritize electronic modulation for synthetic applications.

Research Findings and Functional Insights

- Dechlorination Activity: α,α-Bis(p-chlorophenyl)-3-pyridine methanol, a pyridine analog of the target compound, is explicitly cited as a PCB dechlorination agent in palladized iron systems .

- Synthetic Accessibility: Hybrid structures like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol highlight the feasibility of synthesizing pyrrolidine-pyridine hybrids, though the target compound’s bis-aryl substitution may require advanced coupling methodologies.

- Cost-Barrier Analysis: High catalog prices for simpler analogs (e.g., $400/g for (2-chloro-5-methylpyridin-3-yl)methanol ) suggest that scaling production of the target compound would require significant investment, limiting its practical adoption without demonstrated superiority over existing agents.

Biological Activity

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two chlorophenyl groups attached to a pyrrolidine ring. This structural configuration may influence its interaction with biological systems, including its enzymatic and receptor activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its toxicity, anti-inflammatory properties, and potential therapeutic applications.

Toxicological Studies

Research has shown that compounds similar to this compound exhibit significant toxicity in various biological models. For instance, studies on 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene (a related compound) indicated that it affects mitochondrial bioenergetics by inhibiting succinate dehydrogenase (complex II), leading to decreased respiration rates and altered membrane potentials in rat liver mitochondria .

Table 1: Toxicological Effects of Related Compounds

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored. For example, a study evaluated the anti-inflammatory effects of a compound with a pyrrolidine structure on RAW264.7 macrophages. The results demonstrated that the compound could significantly inhibit LPS-induced nitric oxide (NO) secretion, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Comparison

| Compound | NO Secretion Inhibition (%) | Reference |

|---|---|---|

| PDTC (reference standard) | 68.32 ± 2.69 | |

| This compound | 52.19 ± 0.37 |

Case Study 1: Mitochondrial Dysfunction

A study focused on the mitochondrial dysfunction caused by related chlorinated compounds highlighted the importance of assessing the bioenergetic effects in various cellular models. The findings indicated that exposure to high concentrations could lead to uncoupling of oxidative phosphorylation without affecting ATP synthesis rates .

Case Study 2: Antimicrobial Activity

Another investigation into compounds with similar structures revealed promising antimicrobial properties against Gram-positive bacteria. The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy against resistant strains .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Bis(P-chlorophenyl)-(2R)pyrrolidine methanol?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and structural integrity. High-performance liquid chromatography (HPLC) with chiral columns can verify enantiomeric purity, as demonstrated for structurally similar chlorophenyl-pyrrolidine derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Cross-referencing with computational simulations (e.g., density functional theory) improves accuracy in peak assignment .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or asymmetric catalysis. For example, a multi-step process involving (1) coupling of chlorophenyl groups to a pyrrolidine scaffold under basic conditions (e.g., NaOH in dichloromethane) and (2) stereoselective reduction using chiral catalysts like BINAP-Ru complexes. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the (2R)-enantiomer . Reaction intermediates should be monitored using thin-layer chromatography (TLC) to ensure stepwise fidelity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for stereoselective synthesis?

- Methodological Answer : Apply factorial design to assess variables such as temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can model nonlinear relationships between parameters and enantiomeric excess (ee). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 30–50% compared to trial-and-error approaches . Validate predictions with small-scale trials before scaling up. Use ANOVA to distinguish significant factors from noise .

Q. What strategies mitigate chiral inversion or racemization during storage or reaction?

- Methodological Answer : Stabilize the compound by storing it in inert, anhydrous solvents (e.g., degassed acetonitrile) at low temperatures (−20°C). Avoid protic solvents or acidic/basic conditions that promote racemization. Monitor degradation using chiral HPLC at regular intervals. Computational modeling (e.g., transition-state analysis) predicts susceptibility to inversion, guiding the selection of protective groups or stabilizing ligands .

Q. How should researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

- Methodological Answer : Implement a feedback loop where experimental results (e.g., kinetic isotope effects or intermediate trapping data) refine computational models. For example, discrepancies in activation energy calculations may arise from neglected solvent effects or non-adiabatic pathways. Re-optimize quantum mechanical/molecular mechanical (QM/MM) simulations with explicit solvent models and validate via in situ FTIR or Raman spectroscopy . Cross-check with ab initio molecular dynamics (AIMD) for dynamic effects .

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer : Follow OSHA/GLP guidelines for handling chlorinated intermediates:

- Use explosion-proof reactors for exothermic steps (e.g., Grignard reactions).

- Employ fume hoods with HEPA filters to capture volatile byproducts.

- Equip personnel with PPE (nitrile gloves, face shields) and conduct pre-experiment safety audits .

- Neutralize waste with 10% sodium bicarbonate before disposal to prevent environmental release of chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.